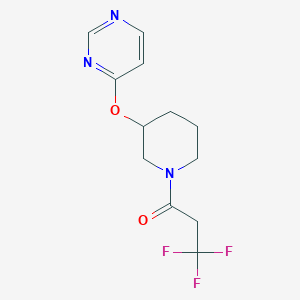

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrimidinyl group, and a piperidinyl group. Piperidine derivatives, like this compound, are known to have a wide variety of biological activities and are used in the production of various drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a piperidinyl group. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .Scientific Research Applications

Cyclisation Catalysts

The compound finds utility in cyclisation processes, acting as a catalyst. Trifluoromethanesulfonic (triflic) acid, for example, catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, demonstrating the compound's relevance in the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

GPR119 Agonists

In pharmacological research, the compound has been involved in the development of GPR119 agonists. This application is crucial for augmenting insulin secretion and potentially lowering plasma glucose levels in diabetic models. Notably, modifications such as the introduction of an N-trifluoromethyl group have been explored to enhance agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, showcasing its significance in drug discovery (Kubo et al., 2021).

Metabolic and Pharmacokinetic Studies

The compound's derivatives have been studied for their metabolic and pharmacokinetic properties, particularly in the context of dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. Such studies reveal insights into the compound's absorption, metabolism, and elimination pathways, crucial for understanding its therapeutic potential (Sharma et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitors

The trifluoromethyl pyrimidinyl moiety is integral to the structure of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment. Research into its metabolism highlights the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolic pathways, emphasizing the compound's role in cancer therapy (Gong et al., 2010).

Synthesis of Biheterocyclic Compounds

The compound is pivotal in synthesizing biheterocyclic structures, particularly those with antimalarial properties. Its derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria parasite. This application underscores its potential in developing new antimalarial drugs (Mendoza et al., 2011).

Properties

IUPAC Name |

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLKLDDKRETPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)

![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)